Heptyl cyclohexanecarboxylate Heptyl cyclohexanecarboxylate
Brand Name: Vulcanchem
CAS No.: 92319-47-6
VCID: VC17014793
InChI: InChI=1S/C14H26O2/c1-2-3-4-5-9-12-16-14(15)13-10-7-6-8-11-13/h13H,2-12H2,1H3
SMILES:
Molecular Formula: C14H26O2
Molecular Weight: 226.35 g/mol

Heptyl cyclohexanecarboxylate

CAS No.: 92319-47-6

Cat. No.: VC17014793

Molecular Formula: C14H26O2

Molecular Weight: 226.35 g/mol

* For research use only. Not for human or veterinary use.

Heptyl cyclohexanecarboxylate - 92319-47-6

Specification

CAS No. 92319-47-6
Molecular Formula C14H26O2
Molecular Weight 226.35 g/mol
IUPAC Name heptyl cyclohexanecarboxylate
Standard InChI InChI=1S/C14H26O2/c1-2-3-4-5-9-12-16-14(15)13-10-7-6-8-11-13/h13H,2-12H2,1H3
Standard InChI Key NUUQQOTYKFJRDX-UHFFFAOYSA-N
Canonical SMILES CCCCCCCOC(=O)C1CCCCC1

Introduction

Chemical Structure and Physicochemical Properties

Heptyl cyclohexanecarboxylate consists of a cyclohexane ring bonded to a carboxylate group, which is further esterified with a heptyl chain. Its molecular formula is C₁₄H₂₄O₂, yielding a molecular weight of 224.34 g/mol. The cyclohexane ring confers rigidity, while the heptyl chain introduces hydrophobic characteristics.

Phase Behavior and Stability

Studies on trans-4-heptyl cyclohexanecarboxylic acid, a hydrolysis product of the ester, reveal phase transition temperatures critical for understanding the ester’s stability. Fourier-transform infrared (FTIR) spectroscopy has been employed to monitor solid-liquid transitions in similar esters, with phase changes occurring between 40–60°C depending on alkyl chain length . These transitions are influenced by van der Waals interactions between hydrocarbon chains and the steric effects of the cyclohexane ring.

Table 1: Comparative Physicochemical Properties of Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Phase Transition (°C)
Heptylcyclohexane C₁₃H₂₆182.34-15 (melting point)
trans-4-Heptyl cyclohexanecarboxylic acid C₁₄H₂₄O₂224.3448–52 (solid-liquid)

Synthetic Methodologies

Esterification Reactions

  • Reagent addition rates: 2.2–3.1 mmol/min for acid and 1.9–2.8 mmol/min for alcohol .

  • Contact time: <60 seconds to minimize side reactions .

  • Purification: Distillation under reduced pressure to isolate the ester .

Table 2: Optimized Industrial Synthesis Conditions

ParameterValue
Temperature20–30°C
pH adjustment12.5–13 (using NaOH)
Reactor typeContinuous flow microreactor
Yield improvement>90% via optimized flow rates

Analytical Characterization

Spectroscopic Techniques

FTIR spectroscopy is pivotal in identifying functional groups and monitoring reactions. For trans-4-heptyl cyclohexanecarboxylic acid, characteristic peaks include:

  • C=O stretch: 1700–1720 cm⁻¹ .

  • C-O ester stretch: 1250–1100 cm⁻¹ .
    These bands are analogous to those expected for heptyl cyclohexanecarboxylate, with slight shifts due to alkyl chain interactions.

Chromatographic Methods

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is recommended for purity assessment. A safety data sheet for analogous esters emphasizes the use of acetonitrile as a mobile phase component, with detection limits <1 ppm .

Applications and Industrial Relevance

Medicinal Chemistry

Hydrolysis of the ester bond yields cyclohexanecarboxylic acid, a moiety present in nonsteroidal anti-inflammatory drugs (NSAIDs). Although heptyl cyclohexanecarboxylate itself lacks documented bioactivity, its potential as a prodrug or synthetic intermediate warrants further exploration .

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